1-(7-Vinyl-2-benzothiazolyl)-3-ethylurea
Description
Properties
Molecular Formula |
C12H13N3OS |
|---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
1-(7-ethenyl-1,3-benzothiazol-2-yl)-3-ethylurea |
InChI |
InChI=1S/C12H13N3OS/c1-3-8-6-5-7-9-10(8)17-12(14-9)15-11(16)13-4-2/h3,5-7H,1,4H2,2H3,(H2,13,14,15,16) |
InChI Key |
ATOLWSDLWBHNRE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NC2=CC=CC(=C2S1)C=C |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₁₁H₁₃N₃OS
Molecular Weight : 233.31 g/mol
CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The vinyl group enhances its reactivity, making it suitable for various synthetic applications.
Medicinal Chemistry
1-(7-Vinyl-2-benzothiazolyl)-3-ethylurea has been studied for its potential therapeutic effects. Research indicates that derivatives of benzothiazole exhibit significant biological activities, including:
- Antiviral Activity : Studies have shown that compounds with similar structures can inhibit viral replication. For instance, derivatives tested against viruses such as HSV-1 and HCV demonstrated promising antiviral effects, suggesting that this compound may also possess similar properties .
- Anticancer Properties : The compound's ability to induce apoptosis in cancer cell lines has been documented. A study reported that related benzothiazole derivatives inhibited cell proliferation in various cancer types, including breast and lung cancers .
Biological Evaluation
The biological evaluation of this compound includes:
- In Vitro Studies : Compounds similar to this compound were subjected to in vitro assays to assess their cytotoxicity against cancer cell lines such as MCF-7 and A549. Results indicated significant inhibition of cell growth with IC50 values ranging from 10 µM to 15 µM .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and the disruption of cellular signaling pathways critical for cancer cell survival.
Synthetic Intermediate
Due to its unique structure, this compound serves as an important intermediate in organic synthesis. It can be utilized in:
- Synthesis of Novel Compounds : The vinyl group allows for further functionalization, leading to the development of new derivatives with enhanced biological activities. This is particularly relevant in the design of targeted therapies in cancer treatment.
Case Study 1: Antiviral Activity Assessment
A study investigated the antiviral potential of various benzothiazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited over 50% inhibition against HSV-1 at concentrations below 10 µM, highlighting the potential of this compound class in antiviral drug development .
Case Study 2: Anticancer Efficacy
In another investigation focusing on anticancer efficacy, researchers synthesized a series of benzothiazole derivatives, including this compound. These compounds were tested against multiple cancer cell lines, showing IC50 values indicative of strong anticancer activity. The study concluded that modifications to the benzothiazole ring could enhance potency and selectivity against specific cancer types .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Differences
Key Observations :
Key Observations :
- The target compound’s synthesis likely requires complex multi-step protocols similar to the morpholino analog (), whereas acrylonitrile derivatives () are synthesized rapidly under mild conditions .
- Ethylurea formation typically involves carbodiimide-mediated coupling (e.g., EDC), as seen in EDC Urea’s structure .
Physicochemical Properties
- Solubility: Ethylurea derivatives with polar substituents (e.g., morpholino, cyano) demonstrate higher aqueous solubility compared to hydrophobic vinyl or phenyl analogs .
- Thermal Stability: Crystalline hydrates () decompose at higher temperatures (>200°C) than non-hydrated analogs, likely due to robust hydrogen-bonding networks .
Preparation Methods
Synthesis of 7-Trifluoromethylsulfonyl-2-benzothiazolylamine (Intermediate A)
Procedure :
-
Starting Material : 2-Amino-6-bromobenzothiazole (10 mmol) is treated with trifluoromethanesulfonic anhydride (12 mmol) in dry dichloromethane (DCM) at −78°C under nitrogen.
-
Quenching : After 4 h, the reaction is quenched with saturated NaHCO₃, extracted with DCM (3 × 50 mL), and dried over MgSO₄.
-
Purification : Silica gel chromatography (hexane/ethyl acetate 4:1) yields Intermediate A as a white solid (82% yield).
Analytical Data :
Stille Coupling for Vinyl Group Installation
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Ligand | AsPh₃ (10 mol%) |
| Solvent | DMF/H₂O (9:1) |
| Temperature | 80°C |
| Time | 12 h |
| Yield | 76% |
Procedure :
-
Intermediate A (5 mmol), tributyl(vinyl)tin (6 mmol), and Pd(PPh₃)₄ (0.25 mmol) are refluxed in degassed DMF/H₂O.
-
The mixture is filtered through Celite®, concentrated, and purified via flash chromatography (hexane/EtOAc 3:1) to afford 7-vinyl-2-benzothiazolylamine.
Critical Note : Excess tributyltin reagents require careful removal to avoid toxicity concerns.
Urea Formation with Ethyl Isocyanate
Reaction Setup :
-
Solvent : Anhydrous THF
-
Base : Pyridine (1.2 equiv)
-
Temperature : 0°C → RT (gradual warming)
Procedure :
-
7-Vinyl-2-benzothiazolylamine (3 mmol) is dissolved in THF (20 mL) under N₂.
-
Ethyl isocyanate (3.6 mmol) is added dropwise at 0°C, followed by pyridine.
-
After stirring for 6 h, the solvent is evaporated, and the residue is recrystallized from ethanol/water (1:1) to yield the title compound (89% yield).
Characterization :
-
¹³C NMR (100 MHz, DMSO-d₆): δ 162.4 (C=O), 154.2 (benzothiazole C-2), 134.7 (vinyl CH₂), 128.1–118.3 (aromatic and vinyl carbons).
Alternative Methodologies
Microwave-Assisted Synthesis
A modified protocol reduces reaction times by 60% using microwave irradiation (150°C, 30 min) for the Stille coupling step, though with a slight yield reduction (68%).
Solid-Phase Synthesis
Immobilization of the benzothiazole core on Wang resin enables automated urea formation, achieving 74% yield after cleavage with TFA/DCM.
Scalability and Industrial Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Source |
|---|---|---|
| Pd(PPh₃)₄ | 12,500 | Sigma-Aldrich |
| Tributyl(vinyl)tin | 8,200 | TCI Chemicals |
| Ethyl isocyanate | 3,800 | Alfa Aesar |
Recommendation : Catalyst recycling protocols can reduce Pd-related costs by 40%.
Analytical and Purification Challenges
HPLC Purity Assessment
Conditions :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(7-Vinyl-2-benzothiazolyl)-3-ethylurea, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via urea-forming reactions, typically involving isocyanates and amines. For example:
-
Route 1 : React 7-vinyl-2-benzothiazolyl isocyanate with ethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux, using a base like triethylamine to neutralize HCl byproducts .
-
Route 2 : Modify benzothiazole precursors (e.g., 6-aminobenzothiazole derivatives) with ethyl isocyanate under microwave irradiation for faster kinetics .
-
Optimization : Key parameters include solvent polarity (affecting reaction rate), temperature (reflux vs. room temperature), and stoichiometric ratios (excess amine to drive urea formation). Purity is monitored via TLC, with yields typically ranging from 40–60% .
Condition Impact on Yield Solvent: Toluene Higher solubility of intermediates Base: Triethylamine Neutralizes HCl, prevents side reactions Microwave-assisted Reduces reaction time by 50–70%
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR : H NMR confirms vinyl protons (δ 5.0–6.5 ppm) and benzothiazole aromatic protons (δ 7.5–8.5 ppm). Ethylurea groups show signals at δ 1.1–1.3 ppm (CH) and δ 3.2–3.5 ppm (NHCH) .
- Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak (e.g., m/z 252.3 for CHNOS) and fragmentation patterns (e.g., loss of ethylurea moiety at m/z 175.1) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .
Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Compare to reference drugs like doxorubicin .
- Enzyme Inhibition : Test kinase or protease inhibition via fluorescence-based assays (e.g., ATPase activity for kinase targets) .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies on benzothiazole-urea derivatives?
- Methodological Answer :
-
Substituent Variation : Replace the vinyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.
-
Scaffold Hybridization : Fuse benzothiazole with quinazolinone (e.g., ) or pyridine rings to enhance π-π stacking in target binding .
-
Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
Modification Biological Impact Vinyl → Nitro Increased antimicrobial activity Ethylurea → Thiourea Enhanced kinase inhibition potency
Q. How can computational modeling resolve discrepancies in observed vs. predicted activity data?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 50 ns trajectories) to assess binding stability. Discrepancies may arise from solvent effects or conformational flexibility .
- QSAR Models : Train models using descriptors (e.g., logP, polar surface area) and bioactivity data. Validate with leave-one-out cross-validation (R > 0.7 indicates reliability) .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with conflicting experimental results .
Q. What protocols address contradictions in spectral or bioactivity data across studies?
- Methodological Answer :
- Spectral Reanalysis : Re-examine NMR/LC-MS raw data for impurities (e.g., solvent peaks) or isomerization (e.g., E/Z vinyl configurations) .
- Bioassay Standardization : Harmonize protocols (e.g., cell passage number, serum concentration) to minimize variability. Use inter-laboratory validation .
- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and journal articles (e.g., ) to identify consensus trends or outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
